molecular formula C6H14O6 B12397943 Rhamnose-13C-2 (monohydrate)

Rhamnose-13C-2 (monohydrate)

Cat. No.: B12397943
M. Wt: 183.16 g/mol
InChI Key: CBDCDOTZPYZPRO-SKWSBVGESA-N
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Description

Rhamnose-13C-2 (monohydrate) is a stable isotope-labeled compound of rhamnose monohydrate. Rhamnose is a naturally occurring monosaccharide found in plants and bacteria. The 13C labeling makes it particularly useful in various scientific research applications, especially in tracing and quantification studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rhamnose-13C-2 (monohydrate) involves the incorporation of the 13C isotope into the rhamnose molecule. This can be achieved through various synthetic routes, including chemical synthesis and biosynthesis. The chemical synthesis typically involves the use of 13C-labeled precursors and specific reaction conditions to ensure the incorporation of the isotope at the desired position .

Industrial Production Methods

Industrial production of Rhamnose-13C-2 (monohydrate) often involves the use of advanced biotechnological methods. These methods include the fermentation of genetically modified microorganisms that can incorporate the 13C isotope into rhamnose during their metabolic processes. The resulting product is then purified to obtain the monohydrate form .

Chemical Reactions Analysis

Types of Reactions

Rhamnose-13C-2 (monohydrate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its application in different scientific studies .

Common Reagents and Conditions

Common reagents used in the reactions of Rhamnose-13C-2 (monohydrate) include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired outcome, such as temperature, pH, and solvent used .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of Rhamnose-13C-2 (monohydrate) can lead to the formation of rhamnonic acid, while reduction can yield rhamnitol .

Mechanism of Action

The mechanism of action of Rhamnose-13C-2 (monohydrate) involves its incorporation into biological systems where it can be traced using various analytical techniques. The 13C label allows for precise quantification and tracking of the compound in metabolic studies. In cancer immunotherapy, rhamnose-conjugated immunogens target specific cancer cells, enhancing the immune response against tumors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rhamnose-13C-2 (monohydrate) is unique due to its 13C labeling, which makes it particularly valuable for tracing and quantification studies. This labeling allows researchers to track the compound’s metabolic pathways and interactions with high precision, providing insights that are not possible with non-labeled compounds .

Properties

Molecular Formula

C6H14O6

Molecular Weight

183.16 g/mol

IUPAC Name

(2R,3R,4S,5S)-2,3,4,5-tetrahydroxy(313C)hexanal;hydrate

InChI

InChI=1S/C6H12O5.H2O/c1-3(8)5(10)6(11)4(9)2-7;/h2-6,8-11H,1H3;1H2/t3-,4-,5-,6-;/m0./s1/i6+1;

InChI Key

CBDCDOTZPYZPRO-SKWSBVGESA-N

Isomeric SMILES

C[C@@H]([C@@H]([13C@H]([C@H](C=O)O)O)O)O.O

Canonical SMILES

CC(C(C(C(C=O)O)O)O)O.O

Origin of Product

United States

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